N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]methanamine
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Overview
Description
N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]methanamine is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as pharmacophores in medicinal chemistry . The presence of a bromine atom in the structure enhances its reactivity and potential for further functionalization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]methanamine typically involves the reaction of α-bromoketones with 2-aminopyridines . The reaction conditions can vary, but a common method involves the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The reaction proceeds via C–C bond cleavage and cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods .
Chemical Reactions Analysis
Types of Reactions
N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atom in the structure makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: TBHP in ethyl acetate.
Reduction: NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazo[1,2-a]pyridine derivatives, while substitution reactions can yield various functionalized imidazo[1,2-a]pyridines .
Scientific Research Applications
N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]methanamine involves its interaction with specific molecular targets. The bromine atom enhances its binding affinity to biological targets, potentially leading to inhibition of enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromoimidazo[1,2-a]pyridine
- N’-[(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylene]-N,2-dimethyl-5-nitrobenzenesulfonohydrazide
Uniqueness
N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]methanamine is unique due to its specific substitution pattern and the presence of a bromine atom, which enhances its reactivity and potential for further functionalization . This makes it a valuable compound for the synthesis of diverse derivatives with potential biological activities .
Properties
IUPAC Name |
N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4/c1-11-13-5-8-4-12-9-3-2-7(10)6-14(8)9/h2-6,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZALZMCQURMBKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN=CC1=CN=C2N1C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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